Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
IUPAC Name |
ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-2-19-11(16)9-10(13)14(12(20)21-9)7-4-3-5-8(6-7)15(17)18/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPBBHFYZDISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Due to its potential biological activity, it is being investigated for its use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate exerts its effects is primarily through its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
Sulfonamide antibiotics: Synthetic thiazole derivatives used as antimicrobial agents. The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activity compared to other thiazole derivatives.
Biological Activity
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This thiazole derivative has been investigated for various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by the presence of a thiazole ring and various functional groups that contribute to its biological activity. Its molecular formula is , and it features a nitrophenyl group that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O4S2 |
| Molecular Weight | 301.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Its mechanism of action appears to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 21.00 |
| HepG2 | 26.10 |
These results suggest that the compound may serve as a lead molecule for further development in cancer therapeutics.
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. Studies have shown a reduction in pro-inflammatory cytokines in models treated with this compound.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, making it a candidate for further exploration in the field of antimicrobial drug development.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may alter key signaling pathways involved in inflammation and tumorigenesis.
Summary of Findings
Recent studies have established a foundation for understanding the biological activity of this compound:
- Anticancer Activity : Effective against multiple cancer cell lines with promising IC50 values.
- Anti-inflammatory Properties : Reduces levels of inflammatory markers.
- Antimicrobial Potential : Exhibits moderate activity against bacterial strains.
Future Research Directions
Further investigations are warranted to explore:
- Mechanistic Studies : Detailed studies on how the compound interacts with specific molecular targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structural Modifications : Synthesis of analogs to enhance potency and selectivity.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, and what key intermediates should be monitored for purity?
A common approach involves condensation reactions of substituted thioureas with α-haloketones or esters. For example, intermediates like 1-(3-nitrophenyl)-3-(morpholinethyl)thiourea can react with ethyl 2-bromo-3-oxobutanoate under reflux in ethanol, followed by recrystallization (e.g., 2-propanol) to isolate the product . Key intermediates, such as thiourea derivatives and brominated esters, should be monitored via TLC or HPLC to ensure purity before proceeding to subsequent steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess chromatographic homogeneity.
- Structural confirmation : Employ - and -NMR to verify substituent positions, particularly the nitrophenyl and sulfanylidene groups. Mass spectrometry (ESI-MS or HRMS) can confirm molecular weight .
- Crystallinity : Single-crystal X-ray diffraction (SXD) using SHELX programs (e.g., SHELXL) resolves absolute configuration and packing interactions .
Q. What are the critical storage conditions for this compound to ensure stability during experimental workflows?
Store in airtight, light-resistant containers at –20°C to minimize hydrolysis of the ester group. Solubility data (0.97 g/L in water at 25°C) suggests limited aqueous stability; thus, use anhydrous DMSO or DMF for stock solutions .
Advanced Research Questions
Q. What crystallographic challenges are associated with this compound, and how can anisotropic displacement parameters be accurately modeled?
Challenges include disorder in the nitro group or sulfanylidene moiety due to rotational flexibility. Use SHELXL for refinement with anisotropic displacement parameters (ADPs) and apply restraints to overlapping atoms. WinGX/ORTEP-III can visualize ADPs and validate thermal ellipsoid models . For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin fractions .
Q. How do computational methods predict the reactivity of the sulfanylidene group in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the sulfanylidene (C=S) group, predicting nucleophilic attack sites. Molecular electrostatic potential (MESP) maps highlight electron-deficient regions, such as the nitroaryl ring, guiding derivatization strategies .
Q. If experimental spectroscopic data conflicts with computational predictions, what steps should be taken to resolve discrepancies?
- Cross-validate NMR shifts using gauge-including atomic orbital (GIAO) DFT calculations.
- Re-examine crystal structure data (via SHELXL) to rule out tautomeric forms or conformational isomers .
- Compare experimental and computed IR spectra to identify vibrational mode mismatches (e.g., C=S stretching at ~1100 cm) .
Q. How do intermolecular interactions influence the crystal packing and solubility of this compound?
Analyze hydrogen-bonding networks (e.g., N–H···O or S···π interactions) using Mercury or PLATON. The nitro group’s strong electron-withdrawing effect reduces solubility in polar solvents, while sulfanylidene participation in π-stacking may enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
